BenchChemオンラインストアへようこそ!

(R)-Lercanidipine hydrochloride

Calcium Channel Blockers Enantioselective Pharmacology Dihydropyridine

(R)-Lercanidipine HCl (CAS 187731-34-6) is the 100–200× less potent R-enantiomer of the DHP calcium channel blocker lercanidipine. Its antihypertensive activity is negligible compared to the (S)-form, making it unsuitable as a substitute for the racemate (Zanidip®). Its exclusive value lies in serving as a chiral reference standard for HPLC/LC-MS/MS method validation, enantiopurity QC release per ICH Q6A, and ANDA bioequivalence studies. Researchers also use it to dissect calcium channel-independent antiatherosclerotic mechanisms. Source this specific enantiomer with certified enantiomeric excess for your analytical workflow.

Molecular Formula C36H42ClN3O6
Molecular Weight 648.2 g/mol
CAS No. 187731-34-6
Cat. No. B600972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Lercanidipine hydrochloride
CAS187731-34-6
Synonyms(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 
Molecular FormulaC36H42ClN3O6
Molecular Weight648.2 g/mol
Structural Identifiers
InChIInChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1
InChIKeyWMFYOYKPJLRMJI-MGDILKBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow to Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Lercanidipine Hydrochloride: Baseline Characteristics and Classification as a Dihydropyridine Calcium Channel Blocker Enantiomer


(R)-Lercanidipine hydrochloride (CAS 187731-34-6) is the R-enantiomer of the third-generation dihydropyridine (DHP) calcium channel antagonist lercanidipine [1]. It functions as a calcium channel blocker by interacting with L-type voltage-gated calcium channels, although its potency is substantially lower than that of its (S)-counterpart [2]. This compound is primarily utilized as a research tool and analytical reference standard for the chiral separation, enantioselective pharmacokinetic studies, and quality control of the clinically administered racemic drug Zanidip® (lercanidipine hydrochloride) [3].

Why Generic Substitution Fails: Enantioselective Pharmacodynamics and Pharmacokinetics of (R)-Lercanidipine Hydrochloride


Generic substitution of (R)-lercanidipine hydrochloride for other DHP calcium channel blockers or the racemic lercanidipine mixture is scientifically unjustified due to profound differences in enantioselective pharmacology. The antihypertensive efficacy of racemic lercanidipine resides almost exclusively in the (S)-enantiomer, which is 100- to 200-fold more potent than the (R)-enantiomer at blocking L-type calcium channels [1]. Furthermore, the enantiomers exhibit distinct pharmacokinetic profiles in humans, with (S)-lercanidipine demonstrating 1.2-fold higher plasma exposure (AUC) and a significantly slower clearance rate compared to the (R)-enantiomer [2]. Beyond simple calcium channel antagonism, the (R)-enantiomer demonstrates unique, stereoselectivity-independent antiatherosclerotic activity in vivo that is not directly correlated with its weak calcium channel blocking effects, further distinguishing it as a unique molecular entity [3]. Therefore, the (R)-enantiomer is not interchangeable with the racemate or other DHP CCBs and must be sourced and utilized specifically for its defined analytical or research applications.

(R)-Lercanidipine Hydrochloride: Quantifiable Differentiation from (S)-Enantiomer, Racemate, and In-Class DHP CCBs


L-Type Calcium Channel Antagonist Potency: (R)-Lercanidipine vs. (S)-Enantiomer

The calcium antagonistic activity of lercanidipine is highly enantioselective. In vitro studies demonstrate that (R)-lercanidipine is a significantly weaker antagonist of L-type calcium channels compared to the (S)-enantiomer, which is identified as the eutomer [1]. This confirms that the therapeutic effect of the racemic drug is primarily driven by the (S)-enantiomer, and (R)-lercanidipine should be treated as a distinct entity for research purposes.

Calcium Channel Blockers Enantioselective Pharmacology Dihydropyridine

Inhibition of Intracellular Calcium Elevation in Smooth Muscle Cells: (R)- vs. (S)-Lercanidipine

While both enantiomers decrease serum-induced elevation of intracellular calcium ([Ca2+]i) in smooth muscle cells (SMCs), their efficacy differs significantly. At a concentration of 25 µM, (R)-lercanidipine demonstrates a 2.4-fold lower inhibitory activity compared to the (S)-enantiomer [1]. This indicates that the effect on SMC calcium homeostasis is partially, but not completely, related to stereoselective L-type channel blockade.

Smooth Muscle Cells Atherogenesis Intracellular Calcium

T-Type Calcium Channel Selectivity Ratio: (R)-Lercanidipine vs. Amlodipine

(R)-Lercanidipine exhibits a unique pharmacological profile with a higher selectivity for T-type calcium channels (CaT) over L-type channels (CaL) compared to the widely used DHP CCB, amlodipine [1]. This differential channel selectivity may have implications for research into arrhythmias and cell proliferation.

T-type Calcium Channels Electrophysiology Channel Selectivity

In Vivo Antiatherosclerotic Efficacy: (R)-Lercanidipine vs. Racemic Lercanidipine

Despite its weak L-type calcium channel blocking activity, (R)-lercanidipine is equipotent to the racemic mixture in reducing atherosclerotic lesions in a hypercholesterolemic rabbit model [1]. This finding demonstrates a potent antiatherogenic effect of (R)-lercanidipine that is independent of stereoselective calcium channel antagonism.

Atherosclerosis In Vivo Pharmacology Hypercholesterolemia

Enantioselective Pharmacokinetic Disposition: (R)-Lercanidipine vs. (S)-Lercanidipine in Humans

The pharmacokinetic profile of lercanidipine in humans is enantioselective. Following a 20 mg oral dose of racemic lercanidipine, the (S)-enantiomer achieves significantly higher plasma concentrations and demonstrates a substantially slower clearance rate compared to the (R)-enantiomer [1].

Pharmacokinetics Enantioselective Analysis LC-MS/MS

Clinical Tolerability Profile: Lercanidipine vs. First-Generation DHP CCBs

While (R)-lercanidipine itself is not a therapeutic, the class effect of its parent compound, lercanidipine, shows a superior tolerability profile compared to first-generation DHP CCBs like amlodipine and nifedipine, with a significantly lower risk of peripheral edema [1]. This class-level information is relevant for procurement decisions when choosing a DHP CCB reference standard for comparative studies.

Tolerability Peripheral Edema Meta-Analysis

High-Value Research and Industrial Application Scenarios for (R)-Lercanidipine Hydrochloride


Chiral Analytical Method Development and Validation for Bioequivalence Studies

The enantioselective pharmacokinetics of lercanidipine [1] necessitate robust chiral analytical methods for bioequivalence studies of generic formulations. (R)-Lercanidipine hydrochloride is an essential reference standard for developing and validating HPLC or LC-MS/MS methods to quantify the individual enantiomers in human plasma, ensuring regulatory compliance for ANDA submissions.

In Vitro Studies of Calcium Channel-Independent Antiatherogenic Mechanisms

The in vivo finding that (R)-lercanidipine exhibits antiatherosclerotic effects comparable to the racemate, despite its weak calcium channel antagonism [1], makes it an invaluable tool for dissecting the pleiotropic, calcium channel-independent mechanisms of DHP CCBs. Researchers can use this enantiomer to investigate pathways involved in smooth muscle cell proliferation, migration, and lipid metabolism without confounding effects from strong L-type channel blockade.

Quality Control (QC) Release Testing and Stability Studies of Lercanidipine API

Pharmaceutical manufacturers producing lercanidipine hydrochloride API or finished drug products require pure (R)-lercanidipine hydrochloride as a reference standard to establish chiral impurity limits and perform QC release testing. It is used to verify that the enantiomeric purity of the active pharmaceutical ingredient meets specifications, as mandated by ICH Q6A guidelines.

Research into T-Type Calcium Channel Physiology and Pharmacology

Due to its relatively high T/L calcium channel selectivity ratio compared to other DHP CCBs like amlodipine [1], (R)-lercanidipine serves as a specific pharmacological probe in electrophysiological research. It can be used to study the functional roles of T-type calcium channels in tissues like the heart and vasculature, helping to elucidate their contribution to arrhythmogenesis and cell cycle regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Lercanidipine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.